2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine
Overview
Description
“2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine” is a chemical compound with the CAS Number: 857641-46-4. It has a molecular weight of 225.05 and its IUPAC name is this compound . It is a solid substance stored at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C7H5BrN4 . The InChI code for this compound is 1S/C7H5BrN4/c8-6-4-11-12(5-6)7-9-2-1-3-10-7/h1-5H .Physical and Chemical Properties Analysis
“this compound” is a solid substance stored at room temperature . It has a molecular weight of 225.05 . More specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
1. Synthesis and Biological Activity
- 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine has been involved in the synthesis of various heterocyclic compounds. For instance, a study by Adhikari et al. (2012) synthesized a series of 5-bromo-2-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)pyrimidine. These compounds were examined for their antioxidant, anti-inflammatory, and analgesic activities, showing potent biological activities in some cases (Adhikari et al., 2012).
2. Medicinal Chemistry and Antiviral Properties
- This chemical has been used in medicinal chemistry research, specifically in designing antiviral compounds. Munier-Lehmann et al. (2015) described the development of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines with notable antiviral properties, highlighting a compound with subnanomolar level inhibition of measles virus replication (Munier-Lehmann et al., 2015).
3. Applications in Organic Synthesis
- In the field of organic synthesis, this compound has been used to produce various heterocyclic compounds. For example, Flores et al. (2006) synthesized a series of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines, demonstrating its versatility in organic synthesis (Flores et al., 2006).
4. Inhibitory Activity and Enzyme Research
- Research by Radi et al. (2013) utilized this compound in the synthesis of pyrazolo[3,4-d]pyrimidines to target the Bcr-Abl T315I mutant, indicating its application in studying enzyme inhibition and potential therapeutic uses (Radi et al., 2013).
Safety and Hazards
Future Directions
While specific future directions for “2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine” are not mentioned in the retrieved data, it’s worth noting that heterocyclic compounds like this one are of great importance in the development of new drugs . They have a broad range of chemical and biological properties, making them valuable in various fields .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been known to interact with a broad range of biological targets .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through hydrogen bonding .
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and has a molecular weight of 22505 , which may influence its pharmacokinetic properties.
Result of Action
Compounds with similar structures have been reported to exhibit a range of biological activities .
Action Environment
It’s worth noting that the compound is stable at room temperature , suggesting that it may be relatively resistant to environmental changes.
Biochemical Analysis
Biochemical Properties
Pyrazoles, the family to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the pyrazole compound and the biomolecules it interacts with .
Cellular Effects
Pyrazole compounds have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazole compounds can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(4-bromopyrazol-1-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4/c8-6-4-11-12(5-6)7-9-2-1-3-10-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHCXNGGKICQLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671956 | |
Record name | 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857641-46-4 | |
Record name | 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4Br-pzpm interact with palladium, and what dynamic processes are observed in the resulting complex?
A1: 4Br-pzpm acts as a N,N’-bidentate ligand, meaning it coordinates to the palladium metal center through the nitrogen atoms present in both the pyrimidine and the pyrazole rings []. This forms a complex with the general formula [Pd(η3-allyl)(4Br-pzpm)]X, where "allyl" represents an allyl group (e.g., 2Me-C3H4) and X represents a counterion (e.g., BAr′4− or CF3SO3−) [].
- Apparent allyl rotation: This involves the allyl group rapidly changing its orientation relative to the palladium-ligand plane. This is observed through spectroscopic techniques as interconversions between different hydrogen atom signals (Hsyn−Hsyn, Hanti−Hanti) on the allyl group [].
- Pd−N(pm) bond rupture: This process involves the breaking and reforming of the bond between palladium and the nitrogen atom on the pyrimidine ring. Evidence for this comes from the observation of hydrogen atom exchange (H4−H6) on the pyrimidine ring itself [].
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